![molecular formula C13H13N3OS B14149828 N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide CAS No. 899392-36-0](/img/structure/B14149828.png)
N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide is a chemical compound with the molecular formula C₁₃H₁₃N₃OS. It is known for its unique structure, which includes a quinoline ring substituted with a methyl group and a carbamothioyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide typically involves the reaction of 2-methylquinoline-8-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonium thiocyanate to yield the carbamothioyl derivative. Finally, the compound is acetylated using acetic anhydride to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide involves its interaction with specific molecular targets. For example, it can inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s function. The compound’s quinoline ring allows it to intercalate with DNA, potentially disrupting replication and transcription processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methylquinolin-8-yl)benzamide
- 2-(2-methylquinolin-8-yl)oxyacetohydrazide
- (E)-1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(2-chloro-8-methylquinolon-3-yl)prop-2-en-1-one
Uniqueness
N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide stands out due to its unique combination of a quinoline ring with a carbamothioyl group. This structure imparts specific chemical reactivity and biological activity that is not observed in other similar compounds.
Propiedades
Número CAS |
899392-36-0 |
|---|---|
Fórmula molecular |
C13H13N3OS |
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide |
InChI |
InChI=1S/C13H13N3OS/c1-8-6-7-10-4-3-5-11(12(10)14-8)16-13(18)15-9(2)17/h3-7H,1-2H3,(H2,15,16,17,18) |
Clave InChI |
CUHNIQAYZLOBSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC=C2NC(=S)NC(=O)C)C=C1 |
Solubilidad |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione](/img/structure/B14149749.png)
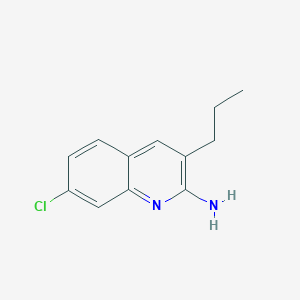

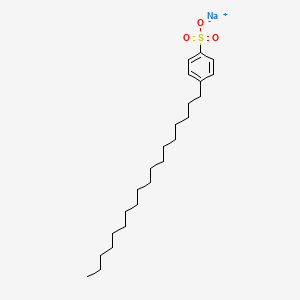

![3-[azido(phenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14149779.png)
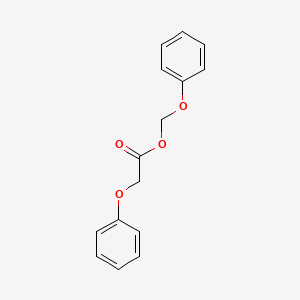
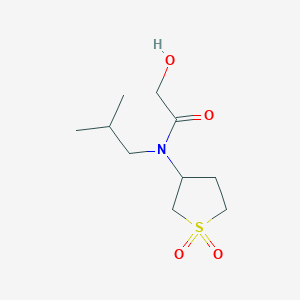
![2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14149799.png)
![7'-chloro-2'-(furan-2-ylcarbonyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one](/img/structure/B14149805.png)
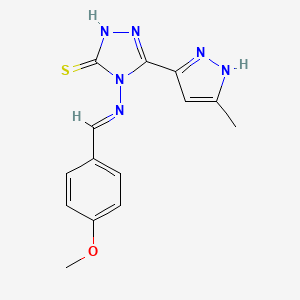
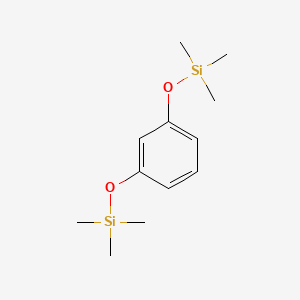
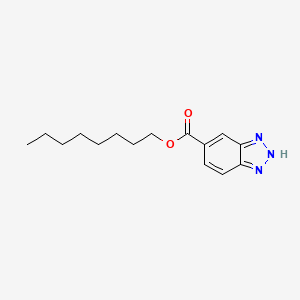
![4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine](/img/structure/B14149825.png)
